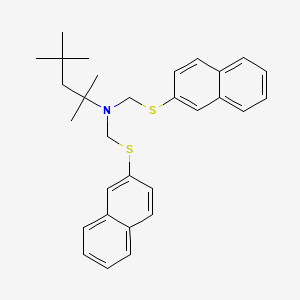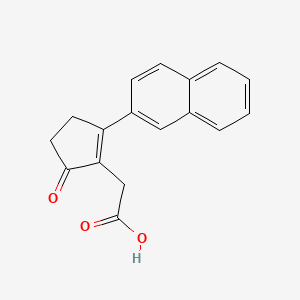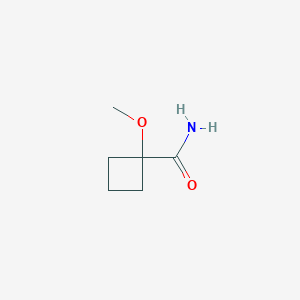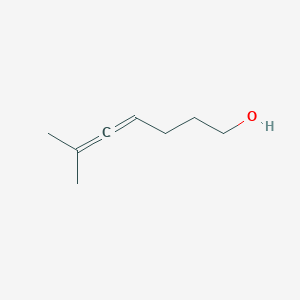
6-Methylhepta-4,5-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylhepta-4,5-dien-1-ol is an organic compound with the molecular formula C8H12O. It is a member of the class of compounds known as allenes, which are characterized by having two adjacent carbon-carbon double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylhepta-4,5-dien-1-ol can be synthesized through several methods. One common approach involves the use of dimethylallene as a starting material. The synthesis typically involves the addition of n-butyllithium (n-BuLi) to dimethylallene, followed by a reaction with formaldehyde to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methylhepta-4,5-dien-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Methylhepta-4,5-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies related to enzyme catalysis and metabolic pathways.
Mechanism of Action
The mechanism of action of 6-Methylhepta-4,5-dien-1-ol involves its reactivity due to the presence of the allene structure. The compound can participate in various chemical reactions, including cycloadditions and nucleophilic additions, due to the electron-rich nature of the double bonds. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Camphorene: Another compound with a similar structure, used in the synthesis of complex organic molecules.
4-Methyl-1,6-heptadien-4-ol: A compound with a similar carbon skeleton but different functional groups.
Uniqueness
6-Methylhepta-4,5-dien-1-ol is unique due to its specific allene structure, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
CAS No. |
60431-22-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h4,9H,3,5,7H2,1-2H3 |
InChI Key |
LOEXNKPJKIFMRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CCCCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B13986340.png)
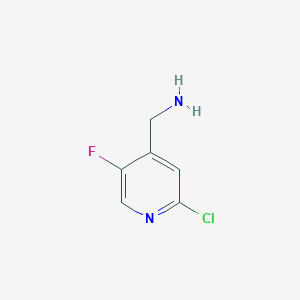


![(S)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propylamine](/img/structure/B13986376.png)
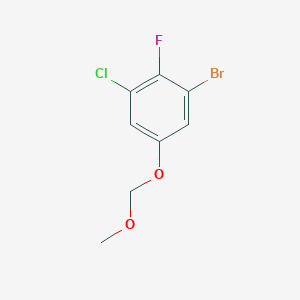
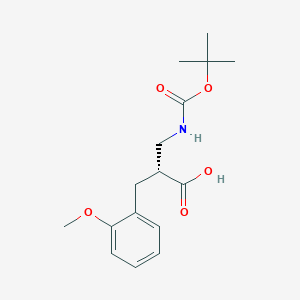

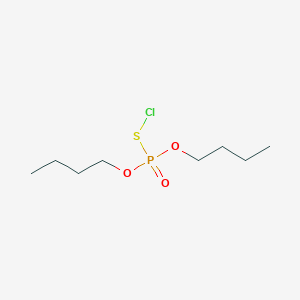

![Methyl 2-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B13986408.png)
